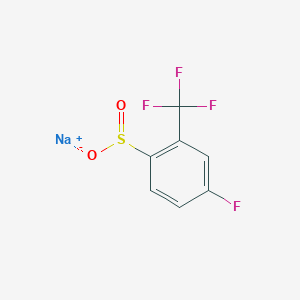
Sodium 4-fluoro-2-(trifluoromethyl)benzene-1-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 4-fluoro-2-(trifluoromethyl)benzene-1-sulfinate is a chemical compound with the molecular formula C7H3F4NaO2S and a molecular weight of 250.15 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of sodium 4-fluoro-2-(trifluoromethyl)benzene-1-sulfinate typically involves the reaction of 4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride with sodium sulfite under controlled conditions . The reaction is carried out in an aqueous medium, and the product is isolated through filtration and recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Sodium 4-fluoro-2-(trifluoromethyl)benzene-1-sulfinate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized to form sulfonic acids or reduced to form sulfides.
Radical Reactions: It is involved in radical trifluoromethylation reactions, which are significant in the synthesis of pharmaceuticals and agrochemicals.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Sodium 4-fluoro-2-(trifluoromethyl)benzene-1-sulfinate has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of sodium 4-fluoro-2-(trifluoromethyl)benzene-1-sulfinate involves its ability to act as a source of the trifluoromethyl group in chemical reactions. The compound can generate radicals that participate in various organic transformations, targeting specific molecular pathways and intermediates . The exact molecular targets and pathways depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Sodium 4-fluoro-2-(trifluoromethyl)benzene-1-sulfinate is unique due to its specific substitution pattern and the presence of both fluoro and trifluoromethyl groups. Similar compounds include:
4-Fluoro-2-(trifluoromethyl)benzoic acid: Used in similar synthetic applications but differs in its functional groups.
1-Fluoro-2-(trifluoromethyl)benzene: Another related compound with different reactivity and applications.
These compounds share some chemical properties but differ in their specific reactivities and applications, highlighting the uniqueness of this compound in various research and industrial contexts.
Propiedades
Fórmula molecular |
C7H3F4NaO2S |
|---|---|
Peso molecular |
250.15 g/mol |
Nombre IUPAC |
sodium;4-fluoro-2-(trifluoromethyl)benzenesulfinate |
InChI |
InChI=1S/C7H4F4O2S.Na/c8-4-1-2-6(14(12)13)5(3-4)7(9,10)11;/h1-3H,(H,12,13);/q;+1/p-1 |
Clave InChI |
MOSLSSJSCYQYCV-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=C(C=C1F)C(F)(F)F)S(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13205934.png)
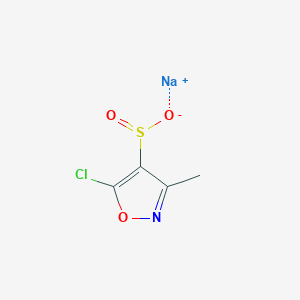
![2-Chloro-N-({4-[(3-methylpiperidin-1-yl)methyl]phenyl}methyl)acetamide](/img/structure/B13205942.png)
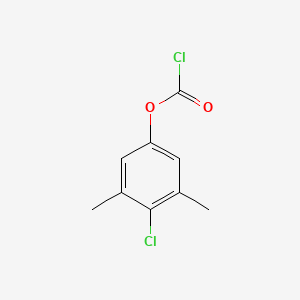
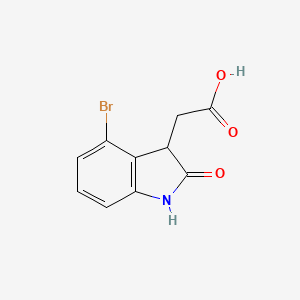
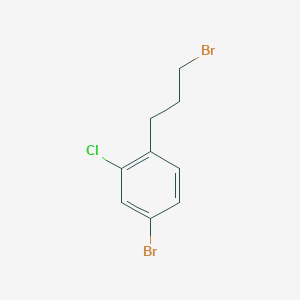
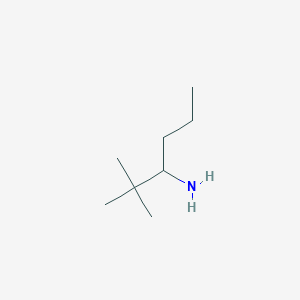
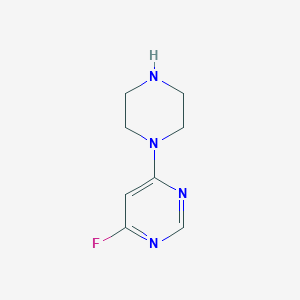
![2-{2-[2-(morpholin-4-yl)-1,3-thiazol-4-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13205989.png)
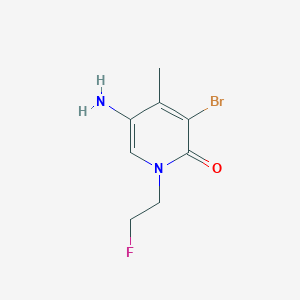
![3-[3-(Propan-2-yloxy)-1H-pyrazol-1-yl]piperidine](/img/structure/B13206006.png)
![6-Propyl-1-oxaspiro[2.6]nonane-2-carbonitrile](/img/structure/B13206010.png)

![1-[1-(Aminomethyl)cyclobutyl]-2,2-dimethylcyclobutan-1-ol](/img/structure/B13206018.png)
